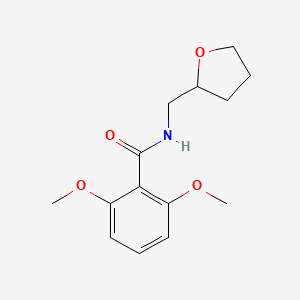
2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as TFB and is a derivative of benzamide. TFB has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
TFB acts as a selective sigma-1 receptor agonist, which means that it binds to and activates these receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. Activation of sigma-1 receptors by TFB has been shown to modulate neuronal activity and to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFB are related to its mechanism of action on sigma-1 receptors. TFB has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. TFB has also been shown to modulate the activity of ion channels and to reduce the release of inflammatory cytokines. In addition, TFB has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using TFB in lab experiments include its high purity and yield, its selective binding to sigma-1 receptors, and its potential applications in various scientific research fields. However, there are also limitations to using TFB, including its high cost and the need for specialized equipment and expertise to synthesize and use this compound.
Future Directions
There are several future directions for research on TFB, including the development of new drugs that target sigma-1 receptors, the study of TFB's effects on other physiological processes, and the investigation of TFB's potential applications in the treatment of various neurological and psychiatric disorders. In addition, further research is needed to understand the biochemical and physiological effects of TFB and to optimize its synthesis and use in lab experiments.
Conclusion
In conclusion, 2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, or TFB, is a chemical compound that has potential applications in various scientific research fields. TFB has been synthesized using various methods, and its mechanism of action on sigma-1 receptors has been studied extensively. TFB has been shown to have neuroprotective effects and to modulate various physiological processes, including neurotransmitter release and ion channel activity. Further research is needed to understand the full potential of TFB and to develop new drugs that target sigma-1 receptors.
Synthesis Methods
TFB can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with tetrahydro-2-furanmethanol in the presence of a coupling reagent. This method results in the formation of TFB in high yields and purity. Other methods include the reaction of 2,6-dimethoxybenzoic acid with tetrahydro-2-furanmethanol in the presence of a catalyst, or the reaction of 2,6-dimethoxybenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base.
Scientific Research Applications
TFB has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFB has been used to study the role of sigma-1 receptors in neuronal function and to develop new drugs that target these receptors.
properties
IUPAC Name |
2,6-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHYGSDIJACQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
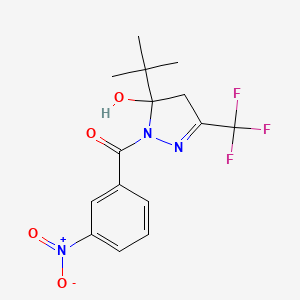
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4926607.png)

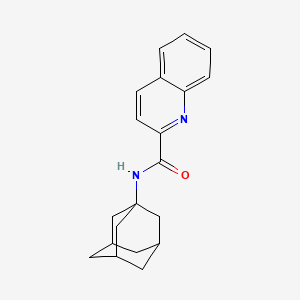
![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine](/img/structure/B4926635.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)
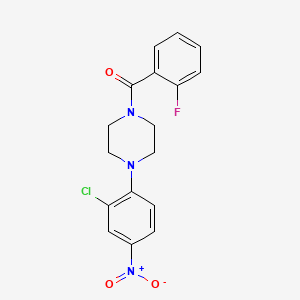
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
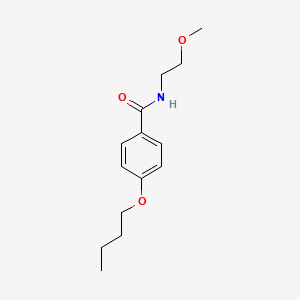
![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)